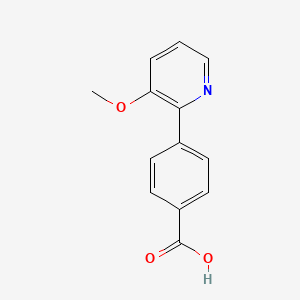










|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:10](=[O:13])([O-])[O-:11].[K+].[K+].O.[C:17](#N)[CH3:18]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][O:8][C:7]1[C:2]([C:18]2[CH:17]=[CH:7][C:6]([C:10]([OH:11])=[O:13])=[CH:5][CH:4]=2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3,^1:23,25,44,63|
|


|
Name
|
4-bis(hydroxyl)boron 1-methylbenzoate
|
|
Quantity
|
582 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
482 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1OC
|
|
Name
|
|
|
Quantity
|
1.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
34 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
added to a 5 ml microwave vessel
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
After reaction completion
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents were evaporated under vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 2N KOH
|
|
Type
|
TEMPERATURE
|
|
Details
|
THF and heated for 10 min
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
After hydrolysis
|
|
Type
|
CUSTOM
|
|
Details
|
the THF was evaporated
|
|
Type
|
WASH
|
|
Details
|
the basic layer was washed with EtOAC
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted 3 times with EtOAc
|
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
|
Type
|
FILTRATION
|
|
Details
|
filtration and evaporation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C(=NC=CC1)C1=CC=C(C(=O)O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 423 mg | |
| YIELD: PERCENTYIELD | 77% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |